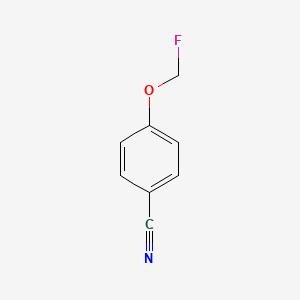

4-(fluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

4-(fluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-11-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWNRXNBLZQZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanation of 4-Fluoromethoxybromobenzene

Palladium-catalyzed cyanation offers a high-yield route to benzonitriles. In CN109320433B, 4-trifluoromethylbenzonitrile was synthesized from 4-trifluoromethylchlorobenzene using potassium ferrocyanide (K4[Fe(CN)6]) and palladium acetate (Pd(OAc)2) with a xanthene-based ligand. Adapting this protocol, 4-fluoromethoxybromobenzene could react with CuCN or K4[Fe(CN)6] under catalytic conditions.

Optimized Protocol :

Role of Ligands and Solvents

The Xantphos ligand stabilizes palladium intermediates, preventing agglomeration and enhancing catalytic turnover. Polar aprotic solvents like NMP facilitate electron transfer, critical for the cyanation step. Notably, anhydrous K4[Fe(CN)6] outperforms hydrated variants, as residual water deactivates the catalyst.

Electrochemical Fluorination Strategies

Limitations and Scalability

Electrochemical fluorination requires precise control over potential and pH to avoid over-fluorination. Scalability remains a challenge, though flow reactors have demonstrated promise for decarboxylative fluorination at gram-scale.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Fluorination | 4-Bromo-methoxybenzonitrile | KF/DMF | 68–75 | 94–98 |

| Palladium-Catalyzed Cyanation | 4-Fluoromethoxybromobenzene | Pd(OAc)2/Xantphos | >90 | 98.2 |

| Electrochemical Fluorination | 4-Methoxybenzonitrile | H2SiF6 | 50–60 | 85–90 |

Key Observations :

-

Palladium-catalyzed cyanation offers the highest yield and purity but requires expensive ligands.

-

Electrochemical methods, while eco-friendly, need optimization for industrial scalability.

Mechanistic Insights and Side Reactions

Palladium-Catalyzed Cyanation Mechanism

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Ligand exchange with cyanide followed by reductive elimination yields the nitrile product. Competing side reactions include:

Byproduct Formation in Fluorination

Nucleophilic fluorination may produce diaryl ethers if the methoxy group undergoes unintended displacement. Using excess KF (20–100 mol%) minimizes this side reaction.

Industrial Considerations and Cost Analysis

Catalyst Recycling

Pd(OAc)2 recovery via filtration or extraction is critical for cost-efficiency. In CN109320433B, catalyst loading was reduced to 0.2 mol% without significant yield loss, suggesting viable industrial adaptation.

Solvent Selection

DMF and NMP, though effective, pose environmental and health risks. Substituting with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(fluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The fluoromethoxy group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.

Major Products Formed

Nucleophilic substitution: Substituted benzonitriles with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Scientific Research Applications

Chemistry

FMOC-CN serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

| Reaction Type | Products Formed |

|---|---|

| Nucleophilic Substitution | Substituted benzonitriles |

| Oxidation | Benzoic acid derivatives |

| Reduction | Benzylamine derivatives |

Biology

Research indicates that FMOC-CN exhibits biological activity, particularly as a potential biochemical probe for studying enzyme interactions. It has shown promise in modulating biological pathways associated with diseases, making it a candidate for further exploration in drug development.

- Antifungal and Antibacterial Properties : Studies suggest that FMOC-CN may possess antifungal and antibacterial properties, indicating potential applications in pharmaceuticals targeting infectious diseases.

- Neuroprotective Effects : Preliminary investigations have highlighted its potential role in treating central nervous system disorders, including depression and anxiety .

Materials Science

In materials science, FMOC-CN is being explored for its applications in the synthesis of polymers and nanomaterials. Its unique properties make it suitable for developing specialty chemicals with specific functionalities.

Case Study 1: Pharmaceutical Development

A study investigated the use of FMOC-CN as an intermediate in synthesizing novel compounds aimed at treating neurodegenerative diseases. The research focused on modifying the compound to enhance its affinity for specific biological targets related to Alzheimer’s disease. Results demonstrated promising neuroprotective effects in vitro, suggesting further exploration could lead to viable therapeutic options .

Case Study 2: Environmental Applications

Another area of research involved assessing FMOC-CN's potential as an environmentally friendly agrochemical. Initial findings indicated that derivatives of FMOC-CN could serve as effective pesticides or herbicides due to their unique reactivity profiles and low toxicity levels.

Safety and Toxicity

While FMOC-CN has shown low acute toxicity in laboratory studies, it is essential to observe safety precautions during handling due to potential skin and eye irritation. Long-term exposure studies have not revealed significant adverse effects; however, ongoing assessments are necessary to ensure safe use in industrial applications.

Mechanism of Action

The mechanism of action of 4-(fluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The fluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, thereby modulating its biological activity. The nitrile group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physical properties of benzonitrile derivatives are highly dependent on substituent nature and position. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzonitrile Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability and optoelectronic properties .

- Fluorinated substituents (e.g., -OCH₂F, -CF₃) improve bioavailability and binding specificity .

Table 2: Cytotoxic and Receptor-Binding Activities

Key Findings :

- Methoxy and triazole substituents (as in 1h) enhance cytotoxicity against hormone-dependent cancer cells .

- Bulky substituents (e.g., thiazolidinone in 5FB) improve receptor selectivity .

Physical and Optical Properties

Table 3: Optoelectronic and Nonlinear Optical Properties

Key Insights :

- Extended π-systems (e.g., ethynyl linkers) significantly boost nonlinear optical responses .

- Carbazole and triphenylamine substituents (SPICN-Cz/TPA) enhance OLED efficiency via improved hole transport .

Biological Activity

4-(Fluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. The presence of the fluoromethoxy group enhances its interaction with various biological targets, making it a candidate for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H8FNO, with a molecular weight of 155.15 g/mol. The compound features a nitrile group (-C≡N) and a fluoromethoxy group (-O-CH2-F), which contribute to its unique reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The fluoromethoxy group enhances the compound's binding affinity to target proteins, while the nitrile group can participate in hydrogen bonding and other molecular interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to understand its effects in therapeutic contexts.

- Receptor Interaction : The structural features allow for potential interactions with various receptors involved in disease pathways, including cancer and inflammation .

Biological Activity

Research has demonstrated that this compound exhibits promising biological activities, including:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Inhibition of Cytochrome P450 Enzymes :

- A study indicated that compounds with similar structures inhibited CYP1A2, suggesting potential implications for drug-drug interactions in clinical settings.

- Anticancer Studies :

-

Fluorescent Probes :

- The compound's ability to act as a fluorescent probe has been explored for biological imaging applications, enhancing visualization techniques in cellular studies.

Table 1: Biological Activity Summary

Table 2: Comparison with Similar Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Cytochrome P450 inhibition |

| 4-Fluorobenzylpiperazine | 0.18 | Tyrosinase inhibition |

| 5-Fluoro-2-methoxybenzonitrile | TBD | Antimicrobial and anticancer activity |

Q & A

Basic: What are the optimal synthetic routes for 4-(fluoromethoxy)benzonitrile, and how can reaction yields be improved?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-hydroxybenzonitrile with fluoromethylating agents like fluoromethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires controlling moisture (anhydrous solvents), stoichiometric excess of fluoromethylating reagents (1.2–1.5 equivalents), and microwave-assisted synthesis to reduce side products . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR : NMR confirms the fluoromethoxy group (δ ≈ -140 to -150 ppm), while NMR identifies aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : CN stretch (~2220 cm⁻¹) and C-O-C (fluoromethoxy) (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 166.05 g/mol) .

Cross-validation with X-ray crystallography resolves ambiguous stereoelectronic effects .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT calculations (B3LYP/6-311++G(d,p)) model the compound’s geometry, vibrational modes, and frontier molecular orbitals. For instance:

- Electrostatic Potential Maps : Highlight electron-deficient regions (nitrile group) for nucleophilic attack .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation between the fluoromethoxy group and the aromatic ring, explaining its electron-withdrawing effect .

- Vibrational Assignments : Match computed IR/Raman spectra with experimental data to resolve ambiguities in functional group identification .

Advanced: How do structural modifications (e.g., substituent position) affect the bioactivity of this compound analogs?

Answer:

Structure-activity relationship (SAR) studies compare:

- Fluorine Position : 4-(fluoromethoxy) vs. 2-fluoro-4-methoxy analogs. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

- Functional Groups : Replacing nitrile with amines (e.g., 4-(fluoromethoxy)benzylamine) alters target binding affinity. Nitriles often act as hydrogen-bond acceptors in enzyme pockets .

- Lipophilicity : LogP calculations (e.g., using ChemDraw) correlate substituent effects with cell permeability .

Advanced: What strategies mitigate genotoxic impurities in this compound synthesis?

Answer:

- UPLC-MS/MS : Detects trace impurities (e.g., brominated byproducts) at ≤1 ppm. Use a C18 column and 0.1% formic acid in acetonitrile/water mobile phase .

- Reaction Optimization : Avoid halogenated solvents to prevent cross-coupling byproducts.

- Purification : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes polar impurities .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Answer:

- In Vitro Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. LC-MS quantifies metabolite formation (e.g., hydroxylated derivatives) .

- Docking Simulations : AutoDock Vina predicts binding modes in CYP3A4/2D6 active sites. Fluoromethoxy’s electronegativity may hinder π-π stacking with heme iron .

- Kinetic Analysis : Calculate and to assess inhibition potency .

Advanced: How can contradictory spectroscopic data (e.g., IR vs. NMR) be resolved for this compound?

Answer:

- Cross-Validation : Reconcile IR nitrile peaks (2220 cm⁻¹) with NMR (δ ~115 ppm for CN). Discrepancies may arise from solvent polarity or crystal packing .

- Variable-Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the fluoromethoxy group) .

- Synchrotron XRD : Provides definitive bond-length/angle data to confirm substituent orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.